REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:26])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:11][C:10]=1[N+:23]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>CO>[C:1]([O:5][C:6](=[O:26])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:11][C:10]=1[NH2:23])([CH3:2])([CH3:4])[CH3:3]
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Name
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(4-tert-Butoxycarbonylamino-2-nitro-phenylamino)-acetic acid tert-butyl ester
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Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
ADDITION
|
Details
|
Palladium on activated carbon (2.2 g, 10% by weight) was added
|
Type
|
ADDITION
|
Details
|
the reaction mixture was charged with a balloon of H2
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Type
|
FILTRATION
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Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The celite was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |